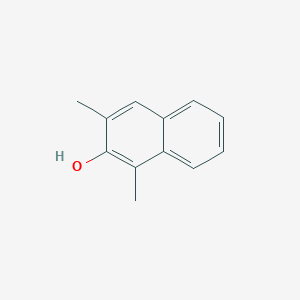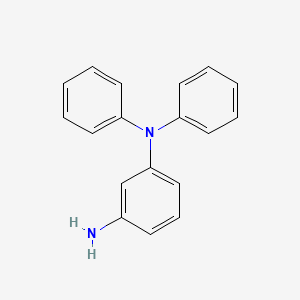
m-Phenylenediamine, N,N-diphenyl-
Overview
Description
m-Phenylenediamine, N,N-diphenyl-: is an organic compound with the formula C₆H₄(NH₂)₂. It is an aromatic diamine and an isomer of o-phenylenediamine and p-phenylenediamine. This compound is a colorless solid that appears as needles but turns red or purple upon exposure to air due to the formation of oxidation products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-Phenylenediamine, N,N-diphenyl- can be achieved through various methods. One common method involves the Buchwald–Hartwig C–N cross-coupling reaction. This reaction is known for its efficiency in forming carbon-nitrogen bonds and is widely used in the synthesis of poly (N,N′-diphenyl-p-phenylenediamine) (PDPPD) materials .
Industrial Production Methods: In industrial settings, the production of m-Phenylenediamine, N,N-diphenyl- often involves large-scale synthesis techniques. For example, an improved method using a small amount of Cu²⁺ prior to polymerization has been developed for the large-scale synthesis of poly (m-phenylenediamine) nanoparticles .
Chemical Reactions Analysis
Types of Reactions: m-Phenylenediamine, N,N-diphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often occur under conditions that facilitate the replacement of hydrogen atoms with other functional groups.
Major Products Formed: The major products formed from these reactions include quinones, amines, and substituted aromatic compounds .
Scientific Research Applications
Chemistry: m-Phenylenediamine, N,N-diphenyl- is used in the synthesis of high-performance rubber stabilizers and life science manufacturing chemicals .
Biology and Medicine:
Industry: In industrial applications, m-Phenylenediamine, N,N-diphenyl- is used as a component in the production of high-performance materials, such as poly (N,N′-diphenyl-p-phenylenediamine) (PDPPD) materials .
Mechanism of Action
The mechanism of action of m-Phenylenediamine, N,N-diphenyl- involves its interaction with molecular targets and pathways within cells. It has been shown to inhibit gap junctional intercellular communication, which is not mediated through free radicals . This suggests that the compound may interact with specific proteins or signaling pathways to exert its effects.
Comparison with Similar Compounds
N,N-Dimethyl-p-phenylenediamine: This compound is similar in structure but contains methyl groups instead of phenyl groups.
N-Phenyl-p-phenylenediamine: This compound has a similar structure but with a single phenyl group attached to the nitrogen atom.
Uniqueness: m-Phenylenediamine, N,N-diphenyl- is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions and applications. Its ability to inhibit gap junctional intercellular communication sets it apart from other similar compounds .
Properties
IUPAC Name |
3-N,3-N-diphenylbenzene-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2/c19-15-8-7-13-18(14-15)20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPHWOYYWACCJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC(=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[(4-hydroxyphenyl)carbonyl]benzoate](/img/structure/B8231010.png)
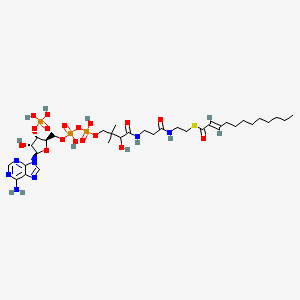
![Disodium;[[5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-oxidooxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B8231023.png)
![1H-1,2,4-Triazole, 1-[[(2R)-2-(2,5-difluorophenyl)-3-methyl-2-oxiranyl]methyl]-](/img/structure/B8231035.png)
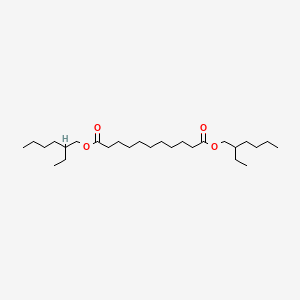
![acetic acid;7-[[(2E)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate](/img/structure/B8231064.png)
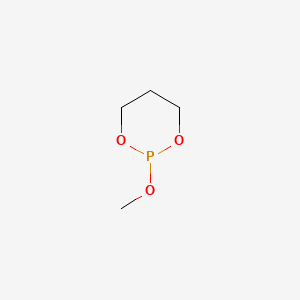
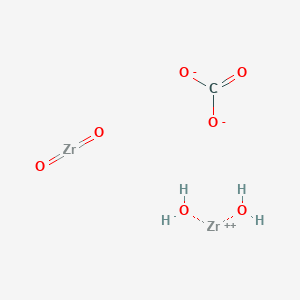
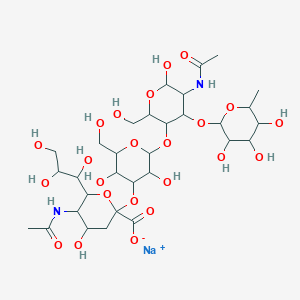
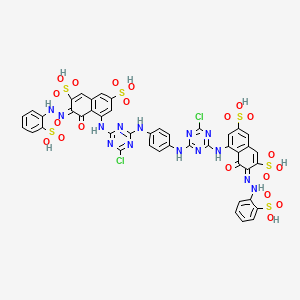
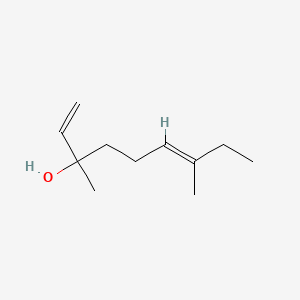
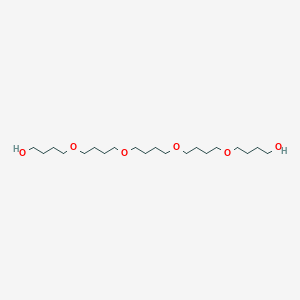
![trilithium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dioxidooxolan-2-yl]methyl dihydroxyphosphinothioyl phosphate](/img/structure/B8231105.png)
